molecular formula C17H16Cl3NO3 B2517290 N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide CAS No. 303091-82-9

N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide

Cat. No. B2517290
CAS RN: 303091-82-9
M. Wt: 388.67
InChI Key: MLDJERSZZDPAIU-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide is a chemical compound that belongs to the class of heterocyclic compounds, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied for their potential biological activities, such as their role as lipoxygenase inhibitors .

Synthesis Analysis

The synthesis of related compounds involves a multi-step process starting with various organic acids that are converted into corresponding esters, followed by hydrazides, and then into 5-substituted-1,3,4-oxadiazol-2-thiols. The final target compounds are obtained by reacting these thiols with an appropriate bromobutanamide in the presence of a solvent like DMF and a base such as sodium hydride . Although the exact synthesis of N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide is not detailed, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide has been characterized using various spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry . These techniques provide detailed information about the molecular framework and functional groups present in the compound. For instance, 1H-NMR can give insights into the hydrogen environment, IR spectroscopy can identify functional groups, and mass spectrometry can determine the molecular weight and structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that these molecules can participate in nucleophilic substitution reactions, where a bromobutanamide acts as an electrophile and the thiol group of the oxadiazole derivatives acts as a nucleophile . The reactivity of N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide would likely be similar, given its structural resemblance to the compounds studied.

Physical and Chemical Properties Analysis

The physical properties such as melting point can be determined experimentally, as seen in a related compound where the melting point was found to be between 147.8 - 148.1°C . The chemical properties, such as acidity, can be influenced by the presence of functional groups capable of forming hydrogen bonds, as observed in the study of 4-hydroxy-N-(2-hydroxyethyl)butanamides . The presence of electron-withdrawing groups such as chloro and methoxy in N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide would affect its chemical reactivity and interactions with biological targets.

Scientific Research Applications

Wastewater Treatment in the Pesticide Industry

One significant application of related compounds involves the treatment of pesticide-laden wastewater. The pesticide production industry generates wastewater containing toxic pollutants like 2,4-dichlorophenoxy acetic acid and its derivatives. These substances pose a risk to natural environments and water sources. Research indicates that biological processes and granular activated carbon can remove 80-90% of these compounds, suggesting a pathway for creating high-quality effluent from pesticide manufacturing processes (Goodwin et al., 2018).

Sorption of Phenoxy Herbicides

Another area of interest is the sorption of phenoxy herbicides to soil and organic matter. A comprehensive database of soil-water distribution coefficients for phenoxy herbicides, including derivatives similar to the compound of interest, provides insights into their environmental behavior. These studies have identified soil organic matter and iron oxides as significant sorbents for these herbicides, pointing to the mechanisms that control their mobility and persistence in the environment (Werner et al., 2012).

Global Trends in Herbicide Toxicity Studies

Scientometric reviews of studies on the toxicity of 2,4-D herbicide, a close relative of the target compound, reveal a focus on occupational risk, neurotoxicity, resistance, and impacts on non-target species. This highlights a global effort to understand and mitigate the adverse effects of herbicide exposure, guiding future research toward molecular biology, exposure assessment, and pesticide degradation studies (Zuanazzi et al., 2020).

Antimicrobial and Toxicity Concerns

Research on triclosan, which shares a chlorophenoxy group with the compound of interest, examines its occurrence, toxicity, and degradation in the environment. Triclosan's widespread use and detection in various environmental matrices raise concerns about its potential to form more toxic and persistent by-products, suggesting the need for more sustainable antimicrobial solutions (Bedoux et al., 2012).

Biodegradation and Environmental Remediation

The review of herbicides based on 2,4-D focuses on microbial degradation and its role in environmental remediation. Microorganisms capable of degrading these compounds can significantly reduce their persistence and toxicity, offering a promising approach to mitigating their environmental impact. This highlights the importance of understanding microbial interactions with herbicides for developing bioremediation strategies (Magnoli et al., 2020).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl3NO3/c1-23-16-7-5-12(19)10-14(16)21-17(22)3-2-8-24-15-6-4-11(18)9-13(15)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDJERSZZDPAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide

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